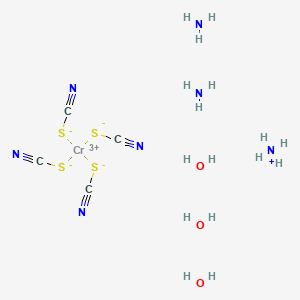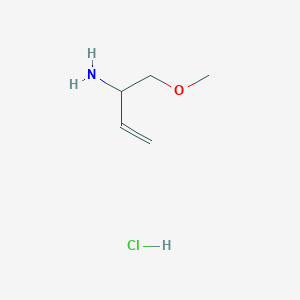
(S)-1-Methoxybut-3-en-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Methoxybut-3-en-2-amine hydrochloride is a chiral amine compound with a methoxy group and an amine group attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methoxybut-3-en-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-1-methoxy-3-butene.
Amination: The precursor undergoes an amination reaction, where an amine group is introduced. This can be achieved using reagents like ammonia or primary amines under specific conditions.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amination: Utilizing continuous flow reactors to ensure efficient and consistent amination.
Purification: Employing techniques such as crystallization or distillation to purify the product.
Hydrochloride Salt Formation: Reacting the purified amine with hydrochloric acid in a controlled environment to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Methoxybut-3-en-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The methoxy or amine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.
Applications De Recherche Scientifique
(S)-1-Methoxybut-3-en-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of chiral amines on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-Methoxybut-3-en-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and resulting in specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-Methoxybut-3-en-2-amine hydrochloride: The enantiomer of (S)-1-Methoxybut-3-en-2-amine hydrochloride, with similar chemical properties but different biological activities.
1-Methoxybut-3-en-2-amine: The non-chiral version of the compound, lacking the specific stereochemistry.
Other Chiral Amines: Compounds like (S)-1-Phenylethylamine and (S)-1-(2-Naphthyl)ethylamine, which share similar structural features but differ in their functional groups and applications.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both methoxy and amine groups. This combination allows it to participate in a wide range of chemical reactions and interact selectively with biological targets, making it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C5H12ClNO |
|---|---|
Poids moléculaire |
137.61 g/mol |
Nom IUPAC |
1-methoxybut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-3-5(6)4-7-2;/h3,5H,1,4,6H2,2H3;1H |
Clé InChI |
WPQYQMLCCSOBRR-UHFFFAOYSA-N |
SMILES canonique |
COCC(C=C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


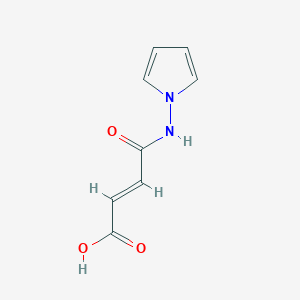
![Ethyl (1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800282.png)
![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)
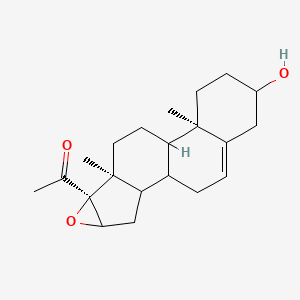
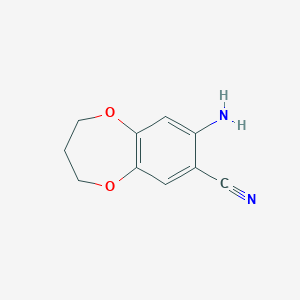

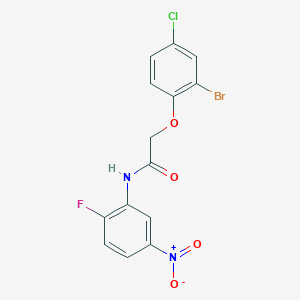
![6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B14800313.png)
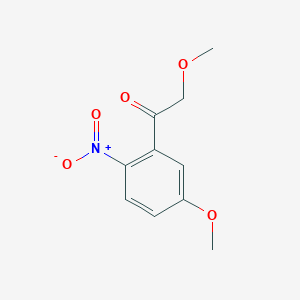
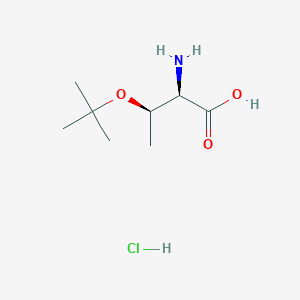
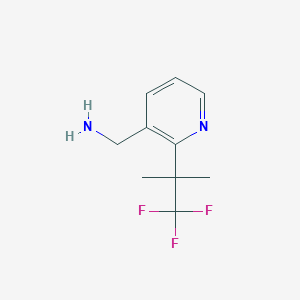
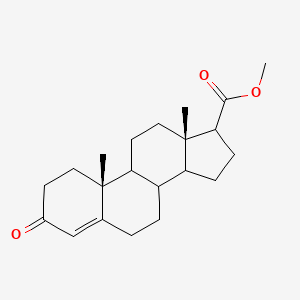
![2-amino-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B14800338.png)
